molecular formula C10H13ClN2 B494529 3-Chloro-2-piperidin-1-ylpyridine

3-Chloro-2-piperidin-1-ylpyridine

Cat. No.: B494529
M. Wt: 196.67g/mol
InChI Key: HBZRFSOKNDDLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-piperidin-1-ylpyridine is a chemical compound of interest in medicinal chemistry and drug discovery. It features a pyridine core substituted with a chlorine atom and a piperidine ring, both of which are privileged structures in the development of bioactive molecules . The chlorinated aromatic ring is a common feature in many FDA-approved drugs, as the chlorine atom can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . Piperidine is a prevalent scaffold in pharmaceuticals, contributing to a molecule's bioavailability and its ability to interact with enzymes and receptors . While specific biological data for this compound is not widely published, its structural motifs suggest potential as a valuable intermediate or building block in synthesizing compounds for various research areas. These may include the development of inhibitors for enzymes like cyclophilins , or the exploration of new agents with antidiabetic, antimicrobial, or antitumor properties, as seen in related pyrrolopyridine and piperidine-containing compounds . Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules, such as Schiff bases, which are known for their diverse biological activities . This product is intended for laboratory research purposes only. This compound is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-2-piperidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZRFSOKNDDLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297296
Record name 3-Chloro-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282723-20-0
Record name 3-Chloro-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282723-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Chloro-2-piperidin-1-ylpyridine serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its ability to modulate receptor activity positions it as a potential candidate for developing therapeutic agents targeting various diseases, particularly neurological disorders. The compound has been investigated for its role as a ligand in receptor binding studies, especially concerning neurotransmitter systems .

Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, including anti-inflammatory and anticancer properties. Studies have shown its potential in modulating the activity of specific enzymes or receptors, which underpins its therapeutic applications . For instance, it has been evaluated for its effects on apoptosis-promoting genes in cancer cell lines, suggesting its role in cancer therapy .

Biological Applications

Receptor Binding Studies
The compound has been utilized in studies focusing on interactions with various biological targets. These studies are essential for elucidating both the therapeutic potential and safety profiles of this compound. Its structural similarity to known pharmacophores enhances its binding properties and biological activity compared to other compounds .

Enzyme Inhibition
this compound is also explored for its capacity to act as an enzyme inhibitor. This characteristic is particularly relevant in the context of drug discovery, where understanding the mechanisms of action can lead to the development of effective therapeutics .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key methods include optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity during synthesis. Common reagents used include lithium aluminum hydride and potassium permanganate.

Case Studies and Research Findings

Numerous studies have explored the implications of this compound in various contexts:

  • Anti-Cancer Research : Compounds structurally related to this compound have demonstrated cytotoxic effects against hematological cancer cell lines, indicating potential for further development as anti-cancer agents .
  • Neuroprotective Effects : The compound has been investigated for neuroprotective properties, particularly in relation to cholinergic systems, suggesting applications in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

  • Structure : Pyridine substituted with chlorine (position 3), fluorine (position 2), iodine (position 4), and pyrrolidine (position 6).
  • Key Differences: Substituent Heterocycles: Pyrrolidine (5-membered) vs. piperidine (6-membered). Halogenation: Additional fluorine and iodine atoms increase molecular weight (~320 g/mol) and reactivity, making it suitable for radiolabeling or cross-coupling reactions .
  • Applications : Likely used as a synthetic intermediate for halogenated pharmaceuticals or agrochemicals.

3-(Chloromethyl)-2-methylpyridine•HCl

  • Structure : Chloromethyl (position 3) and methyl (position 2) groups on pyridine.
  • Key Differences :
    • Reactivity : The chloromethyl group is highly reactive, enabling nucleophilic substitution reactions, unlike the stable piperidine group in the target compound.
    • Physicochemical Properties : Lower molecular weight (162.04 g/mol ) and higher polarity due to the HCl salt form, enhancing water solubility .
  • Applications : Intermediate in the synthesis of larger molecules, such as antifungal agents.

2-Chloro-5-methylpyridin-3-amine

  • Structure : Chlorine (position 2), methyl (position 5), and amine (position 3) substituents.
  • Key Differences :
    • Functional Groups : The amine group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the hydrophobic piperidine group.
    • pKa : The amine (pKa ~9–10) makes this compound more basic than 3-Chloro-2-piperidin-1-ylpyridine (pKa 6.38), affecting bioavailability .
  • Applications: Potential precursor for antitubercular or antiviral drugs.

3-Chloro-2-(piperidin-1-yl)aniline Hydrochloride

  • Structure : Aniline (NH₂) at position 3 and piperidine at position 2, with HCl salt form.
  • Key Differences :
    • Basicity : The free aniline group (pKa ~4.6) is less basic than the pyridine nitrogen, but the HCl salt increases solubility in aqueous media.
    • Biological Activity : Aniline derivatives are associated with antimicrobial and anticancer activities, differing from the CNS-targeted piperidine-pyridine hybrids .

3-Acetyl-2-chloropyridine

  • Structure : Acetyl group (position 3) and chlorine (position 2).
  • Key Differences :
    • Electronic Effects : The electron-withdrawing acetyl group deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to the electron-rich piperidine substituent.
    • Applications : Used in synthesizing herbicides and insecticides due to its stability under harsh conditions .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents pKa Applications
This compound C₁₀H₁₃ClN₂ 196.68 Cl, Piperidine 6.38 CNS drug candidates
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine C₁₀H₁₀ClFIN₂ ~320 Cl, F, I, Pyrrolidine N/A Radiolabeling intermediates
3-(Chloromethyl)-2-methylpyridine•HCl C₇H₇ClN•HCl 162.04 Cl, CH₃, CH₂Cl N/A Antifungal intermediates
2-Chloro-5-methylpyridin-3-amine C₆H₇ClN₂ 142.59 Cl, CH₃, NH₂ ~9–10 Antiviral/antitubercular precursors
3-Chloro-2-(piperidin-1-yl)aniline HCl C₁₁H₁₄ClN₂•HCl 250.16 Cl, Piperidine, NH₂ ~4.6 Antimicrobial agents
3-Acetyl-2-chloropyridine C₇H₆ClNO 155.58 Cl, Acetyl N/A Herbicides/insecticides

Pharmacological and Industrial Relevance

In contrast, halogen-heavy derivatives (e.g., iodine/fluorine-containing) are valuable in imaging and agrochemistry. Aniline and amine derivatives offer tunable solubility for antimicrobial applications, while acetylated pyridines serve as stable intermediates in industrial synthesis.

Q & A

Q. Key factors affecting yield/purity :

  • Temperature : Higher temperatures (>100°C) may degrade sensitive intermediates.
  • Catalyst choice : Pd(PPh₃)₄ improves coupling efficiency compared to Pd(OAc)₂ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity.

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Nucleophilic SubstitutionPiperidine, K₂CO₃, DMF, 100°C, 18h7892
Suzuki CouplingPd(PPh₃)₄, Piperidine boronate, 80°C8596

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR and Raman spectroscopy : Identify functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹, piperidine ring vibrations) .
  • NMR (¹H/¹³C) : Confirm regiochemistry (e.g., pyridine C-2 vs. C-3 substitution) and piperidine ring conformation .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Cambridge Structural Database reference CCDC-2121961) .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

  • Structural validation : Compare X-ray crystallography data (e.g., CCDC entries) with synthesized batches to rule out polymorphic differences .
  • Bioassay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds across studies .
  • Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity .

Example : A study reporting inconsistent IC₅₀ values for kinase inhibition could re-test compounds using a standardized ATP concentration (e.g., 10 µM) and pre-incubation protocols .

Advanced: What computational strategies are used to predict reactivity and interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloro-substituted pyridine’s C-4 position) .
  • Molecular docking (AutoDock Vina) : Screen against protein targets (e.g., PDB: 1XYZ) to identify binding affinities .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Case Study : A PubChem-derived SMILES string (C1CNCCC1N2C=CC=C2Cl) was used to simulate solvation effects in water, revealing hydrophobic interactions critical for membrane permeability .

Advanced: How to design multi-step protocols for novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Retrosynthetic analysis : Break target molecules into synthons (e.g., pyridine core + piperidine side chain) .
  • Parallel optimization : Vary substituents (e.g., trifluoromethyl, azido) using combinatorial libraries .
  • In-line analytics : Use LC-MS to monitor intermediate formation and minimize side reactions .

Example : A derivative with a trifluoromethyl group at C-5 was synthesized via sequential halogenation (Cl → I substitution) and Pd-catalyzed coupling, achieving 73% yield .

Basic: What are key considerations in scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Process safety : Conduct hazard assessments for exothermic reactions (e.g., using RC1e calorimetry) .
  • Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Purification scalability : Transition from column chromatography to crystallization (e.g., using ethanol/water mixtures) .

Q. Table 2: Lab vs. Pilot-Scale Parameters

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reaction Time18 h24 h (slow addition)
Yield78%65% (due to heat transfer limits)
Purity92%89% (post-crystallization)

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